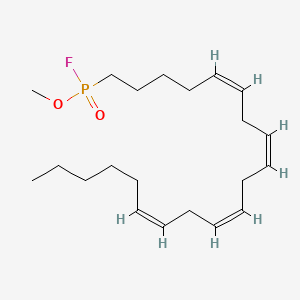

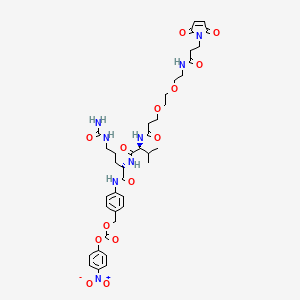

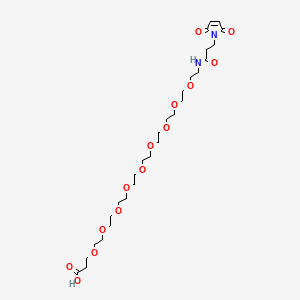

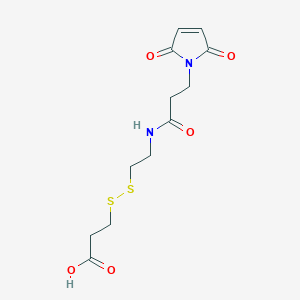

![molecular formula C25H18O5 B608886 5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one CAS No. 2254605-76-8](/img/structure/B608886.png)

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MD001 est un composé novateur qui agit comme agoniste dual du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma. Ce composé a montré un potentiel significatif dans l'amélioration du métabolisme du glucose et des lipides, ce qui en fait un candidat prometteur pour le traitement des troubles métaboliques tels que le diabète de type 2 et l'obésité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : MD001 est synthétisé par une série de réactions chimiques impliquant la coumarine et la chalcone. La voie de synthèse comprend la détermination des structures cristallines et l'examen de l'affinité de liaison pour le récepteur activé par les proliférateurs de peroxysomes alpha et le récepteur activé par les proliférateurs de peroxysomes gamma .

Méthodes de production industrielle : La production industrielle de MD001 implique une synthèse à grande échelle utilisant les mêmes réactions chimiques qu'en laboratoire. Le procédé est optimisé pour un rendement et une pureté plus élevés, garantissant que le composé répond aux normes requises pour les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : MD001 subit diverses réactions chimiques, notamment :

Oxydation : Augmente l'activité transcriptionnelle du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma.

Réduction : Améliore l'expression des gènes liés à la bêta-oxydation et à l'absorption des acides gras et du glucose.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent des agents oxydants tels que le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent une expression accrue des gènes liés à la bêta-oxydation et à l'absorption des acides gras et du glucose .

4. Applications de la recherche scientifique

MD001 a une large gamme d'applications de recherche scientifique, notamment :

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les maladies métaboliques.

5. Mécanisme d'action

MD001 exerce ses effets en augmentant l'activité transcriptionnelle du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma. Cela entraîne une expression accrue des gènes liés à la bêta-oxydation et à l'absorption des acides gras et du glucose. Le composé améliore significativement les paramètres métaboliques sanguins, notamment les triglycérides, les acides gras libres et le glucose .

Applications De Recherche Scientifique

MD001 has a wide range of scientific research applications, including:

Mécanisme D'action

MD001 exerts its effects by increasing the transcriptional activity of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This results in the enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake. The compound significantly improves blood metabolic parameters, including triglycerides, free fatty acids, and glucose .

Comparaison Avec Des Composés Similaires

MD001 est unique par rapport aux autres agonistes duaux du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma en raison de sa capacité à moduler le métabolisme du glucose et des lipides sans effets indésirables tels que le gain de poids et l'œdème . Les composés similaires incluent :

Rosiglitazone : Un agoniste du récepteur activé par les proliférateurs de peroxysomes gamma utilisé pour traiter le diabète de type 2.

Fenofibrate : Un agoniste du récepteur activé par les proliférateurs de peroxysomes alpha utilisé pour traiter l'hyperlipidémie.

MD001 se distingue par son activité agoniste duale et son potentiel pour traiter simultanément plusieurs troubles métaboliques .

Propriétés

IUPAC Name |

5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYVORPNMMHKDM-OUKQBFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the MD001 interstock affect the aroma profile of 'Huahong' apples compared to ungrafted trees?

A: The MD001 interstock significantly impacts the aroma profile of 'Huahong' apples compared to ungrafted trees (CK). While 'Huahong' apples generally exhibit a sweet aroma in the skin and a subtle green aroma in the pulp, MD001 increases the total aroma content, primarily by influencing the levels of hexane and 4-pentene-1-acetate in the skin [].

Q2: What is the mechanism of action of MD001?

A: MD001 acts as a PPAR α/γ dual agonist [, ]. Although the specific details of its interaction with PPARs and downstream effects are not provided in the abstracts, PPARs are nuclear receptors involved in regulating glucose and lipid metabolism. Therefore, MD001 may exert its therapeutic effects by modulating the expression of genes involved in these metabolic pathways.

Q3: Are there any studies on the efficacy of MD001 in improving glucose and lipid metabolism?

A: While the titles of two abstracts suggest that MD001 improves glucose and lipid metabolism, the full text of these publications was not available to extract specific details regarding the study design, methodology, or results [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.